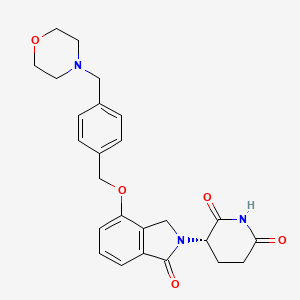

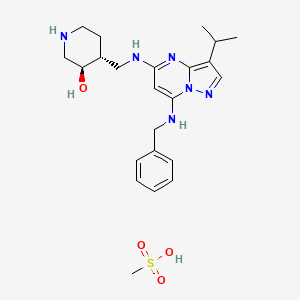

![molecular formula C9H14N2O2 B608119 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline CAS No. 247079-84-1](/img/structure/B608119.png)

3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline

Übersicht

Beschreibung

Iperoxo is an agonist of muscarinic acetylcholine receptors. It stimulates [35S]GTPγS binding to CHO cell membranes expressing human M2 muscarinic receptors and cell membranes expressing M4 muscarinic receptors (EC50s = 2.12 and 8.47 nM, respectively). Iperoxo induces M1-dependent inhibition of the twitch response in electrically-stimulated isolated rabbit vas deferens (pD2 = 9.87) and M3-mediated contraction of isolated guinea pig ileum (pD2 = 9.78). In vivo, iperoxo reduces formalin-induced paw licking and acetic acid-induced writhing in mice (ED50s = 0.004 and 0.001 mg/kg, respectively).

Iperoxo is a superagonist of the muscarinic acetylcholine receptors and an OxotremorineM analog.

Wissenschaftliche Forschungsanwendungen

Regioselectivity and Biological Activity

- Isoxazoline derivatives, including those related to 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline, have been shown to exhibit significant biological activities. They are utilized in the synthesis of compounds with antimicrobial properties (Zaki, Sayed, & Elroby, 2016).

Central Nervous System Active Compounds

- Research has also been conducted on derivatives of this compound for their potential activity in the central nervous system (Clarke, Kasum, Prager, & War, 1983).

Synthesis and Biological Evaluation

- Synthesis and biological evaluation of new pyridines, isoxazoles, and isoxazolopyridazines bearing 1,2,3-triazole moiety have been investigated, highlighting the versatility of isoxazoline derivatives in synthesizing compounds with potential anti-hepatic cancer and antimicrobial properties (Hassan, Rashdan, Nabil, & Elnagar, 2019).

Acyl-Transfer Reaction

- Studies on acylation and acyl-transfer reactions involving isoxazoline derivatives have been performed, demonstrating their utility in synthesizing biologically active compounds (Sato, Ueda, & Sugai, 1986).

Solid-Phase Synthesis

- Research on the synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate shows the compound's relevance in advanced synthesis techniques (Henkel, 2004).

Antimicrobial Activity

- Novel substituted quinazoline derivatives, which are synthesized using compounds related to 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline, have shown promising antimicrobial activity (Chaitanya, Ravi, Damodhar, & Anisetti, 2018).

Synthesis and Phototoxicity

- The synthesis and evaluation of the phototoxicity of 3-quinolinonyl-pyrazoles and isoxazoles, derived from compounds related to 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline, have been explored (Chimichi et al., 2006).

Antifungal and Antibacterial Screening

- Studies on the synthesis and biological screening of isoxazoline derivatives, including their antifungal and antibacterial activities, have been conducted (Jadhav, 2010).

Tautomerism Study

- The tautomerism of isoxazolin-5-one derivatives has been studied, contributing to the understanding of their chemical properties (Sarlo, 1967).

Antioxidant Activity and Molecular Docking

- A study on the antioxidant activity of isoxazoline derivatives and their molecular docking with DPPH has provided insights into their potential health benefits (Geetha & Rajakumar, 2020).

Synthesis of Branched Amino Polyols and Amino Acids

- Research on 2-Isoxazolinium salts and 3-Isoxazolines has contributed to the synthesis of branched amino polyols and amino acids (Jäger et al., 2010).

Generation of Structurally Diverse Libraries

- The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride for generating a structurally diverse library of compounds highlights the broad applicability of isoxazoline derivatives in chemical synthesis (Roman, 2013).

Wirkmechanismus

For a comprehensive understanding of any compound’s mechanism of action, it’s important to consider various factors such as its interaction with biological targets, its influence on biochemical pathways, its absorption, distribution, metabolism, and excretion (ADME) properties , and the environment in which it acts .

Eigenschaften

IUPAC Name |

4-(4,5-dihydro-1,2-oxazol-3-yloxy)-N,N-dimethylbut-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-11(2)6-3-4-7-12-9-5-8-13-10-9/h5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADHNBBPGYVTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCOC1=NOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

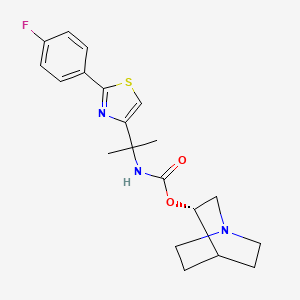

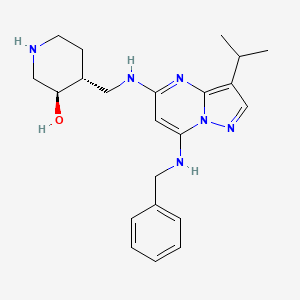

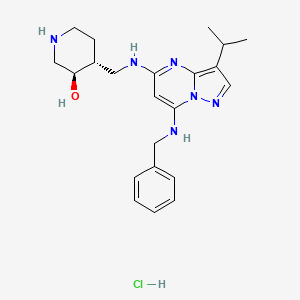

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)